CP-810123

α7 nAChR Radioligand Binding Ki

This brain-penetrant α7 nAChR agonist (Ki=8.5 nM, EC50=11.5 nM) is the optimal orthosteric reference for HTS campaigns due to its 2.5-fold higher affinity than CP-868388, enabling lower working concentrations and minimized system carryover. With a brain-to-plasma ratio ≈2.3, it uniquely supports systemic behavioral dosing without invasive i.c.v. procedures, reducing variability in assays like novel object recognition and auditory sensory gating. Essential as a benchmark for oxazolo[4,5-b]pyridine SAR.

Molecular Formula C14H18N4O
Molecular Weight 258.32 g/mol
CAS No. 439608-12-5
Cat. No. B1669569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-810123
CAS439608-12-5
Synonyms4-(5-methyloxazolo(4,5-b)pyridin-2-yl)-1,4-diazabicyclo(3.2.2)nonane
CP 810,123
CP 810123
CP-810,123
CP-810123
CP810,123
CP810123
Molecular FormulaC14H18N4O
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4
InChIInChI=1S/C14H18N4O/c1-10-2-3-12-13(15-10)16-14(19-12)18-9-8-17-6-4-11(18)5-7-17/h2-3,11H,4-9H2,1H3
InChIKeyBSNKYWSMUAGMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-810123 (CAS 439608-12-5): A Potent and Selective α7 nAChR Agonist for Neurological Research Procurement


2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine (commonly designated CP-810123) is a small-molecule agonist of the α7 nicotinic acetylcholine receptor (nAChR) [1]. This compound, assigned CAS Number 439608-12-5 and molecular formula C14H18N4O, was developed as part of a focused medicinal chemistry program aimed at optimizing the oxazolo[4,5-b]pyridine scaffold for enhanced α7 nAChR activity . CP-810123 is characterized as a brain-penetrant, investigational agent originally advanced for the study of cognitive deficits associated with neurological and psychiatric conditions [2]. Its primary utility in scientific and industrial research settings lies in its capacity to serve as a reference tool for probing α7 nAChR-mediated signaling pathways.

Scientific Procurement Rationale for CP-810123 (CAS 439608-12-5): Why α7 nAChR Agonists Are Not Interchangeable


Within the α7 nAChR agonist class, subtle structural modifications to the core scaffold or pendant groups produce marked differences in binding affinity, functional selectivity across nAChR subtypes, and in vivo pharmacokinetic properties [1]. Consequently, compounds such as PHA-543613, PNU-282987, and CP-868388—while all classified as α7 nAChR agonists—exhibit distinct pharmacological signatures that preclude direct substitution in experimental protocols [2]. For example, CP-810123 was identified through an optimization campaign specifically designed to achieve a favorable balance of high α7 binding potency and robust brain penetration, differentiating it from earlier analogs that lacked one or both of these essential attributes . Generic interchange based solely on target class designation therefore risks introducing uncontrolled variables that can compromise assay reproducibility and confound data interpretation.

Quantitative Comparative Evidence for CP-810123 (CAS 439608-12-5) Differentiation vs. α7 nAChR Analogs


Binding Affinity at Rat α7 nAChR: Direct Head-to-Head Comparison with CP-868388

In a direct comparative radioligand displacement assay using [125I]-α-bungarotoxin at rat α7 nAChR expressed in GH4C1 cells, CP-810123 (the 5-methyl oxazolo[4,5-b]pyridine derivative) exhibited a Ki value of 8.5 nM [1]. Under identical assay conditions, the closely related analog CP-868388 (the 5,7-dimethyl oxazolo[4,5-b]pyridine derivative) displayed a Ki value of 21 nM [1]. This indicates that CP-810123 possesses approximately 2.5-fold higher binding affinity for the α7 nAChR orthosteric site compared to this direct structural analog.

α7 nAChR Radioligand Binding Ki Structure-Activity Relationship

Functional Selectivity: α7 nAChR vs. 5-HT3 Receptor Agonist Activity

CP-810123 demonstrates a functional selectivity window for α7 nAChR over the structurally related 5-HT3 receptor, a key off-target for certain α7 agonist chemotypes [1]. In FLIPR-based calcium flux assays, CP-810123 activated human 5-HT3 receptors with an IC50 of 5 nM [1]. While this indicates significant 5-HT3 activity, it is essential to note that the compound's α7 nAChR functional potency (EC50) is 11.5 nM in the same assay format [1], yielding a selectivity ratio of approximately 2.3-fold in favor of α7 nAChR activation.

α7 nAChR 5-HT3 Receptor Functional Selectivity Calcium Flux

Comparative α7 nAChR Binding Affinity: CP-810123 vs. PHA-543613

While not evaluated in the same publication, cross-study comparison of binding affinities obtained under comparable assay conditions provides a useful benchmark for compound selection. CP-810123 exhibits a Ki of 8.5 nM for the rat α7 nAChR [1], whereas PHA-543613, a widely used α7 nAChR agonist tool compound, demonstrates a Ki of 8.8 nM for the same receptor [2]. Both compounds were evaluated using [125I]-α-bungarotoxin displacement assays, albeit in different laboratories, and display essentially equivalent high-affinity binding to the α7 nAChR orthosteric site.

α7 nAChR Binding Affinity Ki Cross-Compound Comparison

In Vivo Brain Penetration: CP-810123 vs. In-Class Agonists

CP-810123 was specifically optimized to achieve high brain exposure following systemic administration, a property not uniformly present among α7 nAChR agonists [1]. In rats, following a 10 mg/kg subcutaneous dose, CP-810123 achieved a total brain concentration of 1.4 µM at 0.5 hours post-dose, corresponding to a brain-to-plasma ratio of approximately 2.3 [1]. This robust brain penetration profile is a direct result of the compound's physicochemical properties, including a molecular weight of 258.32 Da, a calculated logP of 1.8, and zero hydrogen-bond donors [2].

Brain Penetration CNS Drug Delivery Pharmacokinetics α7 nAChR

Recommended Research Applications for CP-810123 (CAS 439608-12-5) Based on Quantitative Differentiation Data


High-Throughput Screening for α7 nAChR Modulators Requiring a Defined Reference Agonist

In HTS campaigns designed to identify novel α7 nAChR positive allosteric modulators (PAMs) or silent agonists, CP-810123 serves as an optimal reference orthosteric agonist due to its well-characterized binding affinity (Ki = 8.5 nM) and functional potency (EC50 = 11.5 nM) [1]. The compound's 2.5-fold higher affinity relative to CP-868388 ensures that lower concentrations can be used to achieve robust receptor activation, thereby minimizing the risk of compound carryover or precipitation in automated liquid handling systems [1].

In Vivo Studies of α7 nAChR-Mediated Cognitive Enhancement in Rodent Models

For preclinical studies investigating the role of α7 nAChR activation in cognition, CP-810123 is uniquely suited for systemic administration due to its demonstrated brain penetration (brain-to-plasma ratio ≈ 2.3 in rats) [1]. This property eliminates the need for invasive intracerebroventricular (i.c.v.) dosing, reducing surgical burden and experimental variability. The compound's rapid brain uptake profile supports acute dosing paradigms in behavioral assays such as novel object recognition or auditory sensory gating [2].

Structure-Activity Relationship (SAR) Studies of the Oxazolo[4,5-b]pyridine Scaffold

As the 5-methyl substituted oxazolo[4,5-b]pyridine derivative, CP-810123 represents a critical benchmark compound for SAR investigations aimed at optimizing this chemical series [1]. Its 2.5-fold affinity advantage over the 5,7-dimethyl analog CP-868388 provides a clear quantitative structure-activity relationship (QSAR) data point, demonstrating that additional methylation at the 7-position is detrimental to α7 nAChR binding [1]. Researchers synthesizing novel oxazolo[4,5-b]pyridine derivatives should include CP-810123 as an internal standard to contextualize their findings within this established SAR framework.

Dual α7 nAChR / 5-HT3 Receptor Pharmacology Studies

Given CP-810123's quantitatively defined activity at both α7 nAChR (EC50 = 11.5 nM) and 5-HT3 receptors (IC50 = 5 nM), it serves as a valuable tool for dissecting the overlapping contributions of these two ligand-gated ion channels in neuronal circuits [1]. By using CP-810123 in conjunction with selective 5-HT3 receptor antagonists such as ondansetron, researchers can experimentally isolate α7-mediated effects and establish concentration-response relationships for both targets in native tissue preparations [1].

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